molecular formula C19H16FN5O2 B14958545 N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

Cat. No.: B14958545
M. Wt: 365.4 g/mol
InChI Key: LTMCASQRQXNUJZ-UHFFFAOYSA-N
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Description

This compound features a 5-fluoroindole moiety linked via an ethyl group to the N¹-position of an acetamide, which is further connected to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The benzotriazinone core is a heterocyclic system known for its electron-deficient nature, enabling hydrogen bonding and π-π interactions in biological targets.

Properties

Molecular Formula

C19H16FN5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C19H16FN5O2/c20-13-5-6-16-15(9-13)12(10-22-16)7-8-21-18(26)11-25-19(27)14-3-1-2-4-17(14)23-24-25/h1-6,9-10,22H,7-8,11H2,(H,21,26)

InChI Key

LTMCASQRQXNUJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The benzotriazine moiety can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of catalysts and green chemistry principles is also common to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include oxindole derivatives, reduced benzotriazine compounds, and substituted indole derivatives .

Scientific Research Applications

N~1~-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzotriazine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzotriazinone-Containing Analogs

2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(Trifluoromethoxy)Phenyl]Ethyl}Acetamide ()
  • Structural Differences : The acetamide’s N-substituent is a trifluoromethoxyphenyl ethyl group instead of the 5-fluoroindole ethyl group.
  • Implications : The trifluoromethoxy group introduces strong electron-withdrawing effects, which may enhance target binding but reduce solubility. The indole group in the target compound could offer better π-stacking interactions in hydrophobic enzyme pockets .
(2S)-N-[2-(5-Fluoro-1H-Indol-3-yl)Ethyl]-2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Propanamide ()
  • Structural Differences : A methyl group is added to the acetamide backbone (propanamide vs. acetamide).
  • Implications : The methyl group may alter steric hindrance, affecting binding affinity. The target compound’s simpler structure might exhibit better bioavailability .

Quinazolinone and Phthalazinone Analogs

2-(4-Oxoquinazolin-3(4H)-yl)Acetamide Derivatives ()
  • Structural Differences: Quinazolinone replaces benzotriazinone.
  • Implications: Quinazolinone’s nitrogen positioning may alter hydrogen-bonding patterns. Benzotriazinone’s additional nitrogen could enhance interactions with polar residues in enzymes like enoyl-acyl carrier protein reductase (InhA) .
N-[2-(5-Chloro-1H-Indol-3-yl)Ethyl]-2-(3-Isobutyl-4-Oxo-3,4-Dihydro-1-Phthalazinyl)Acetamide ()
  • Structural Differences: Phthalazinone replaces benzotriazinone, with an isobutyl substituent.
  • Implications : The bulkier isobutyl group may reduce membrane permeability, while the chloroindole might be less metabolically stable than the fluoroindole in the target compound .

Indole-Based Analogs with Varied Substituents

N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide ()
  • Structural Differences: Lacks the benzotriazinone moiety; instead, a simple oxoacetamide links to a fluorobenzyl group.
  • Implications: The absence of benzotriazinone likely reduces target specificity, highlighting the importance of this group in the target compound’s mechanism .
2-[1-(4-Chlorobenzyl)-1H-Indol-3-yl]-2-Oxo-N-Pyridin-4-yl Acetamide ()
  • Structural Differences: A pyridinyl group replaces the benzotriazinone, and the indole is substituted with a chlorobenzyl group.
  • Implications: The chlorobenzyl group may increase hydrophobicity, but the pyridinyl group’s basicity could alter solubility and target engagement compared to the benzotriazinone .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Core Heterocycle Indole Substituent Acetamide Substituent Key Pharmacological Notes
Target Compound Benzotriazinone 5-Fluoro Benzotriazinone Enhanced metabolic stability; π-π interactions
2-(4-Oxo-benzotriazin-3-yl)-N-(trifluoromethoxyphenethyl)Acetamide Benzotriazinone None Trifluoromethoxyphenethyl High electron-withdrawing; potential solubility issues
(2S)-Propanamide Analog Benzotriazinone 5-Fluoro Benzotriazinone + methyl Steric effects may modulate binding
Quinazolinone Acetamide Quinazolinone None Varied aryl groups Broad-spectrum enzyme inhibition
N-(4-Fluorobenzyl)-2-Oxoacetamide None 1H-Indol-3-yl Fluorobenzyl Limited target specificity

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